N-[1-(3,4-dichlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine
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Overview
Description
N-[1-(3,4-dichlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine is a useful research compound. Its molecular formula is C14H12Cl2N4O and its molecular weight is 323.18. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antitubercular Activities
- Research on pyrimidine-azetidinone analogues, such as those synthesized from aromatic amines and N-phenylacetamide, demonstrates significant antimicrobial activity against bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis. These findings suggest potential applications of similar compounds in the development of new antimicrobial and antituberculosis agents (Chandrashekaraiah et al., 2014).
Antidepressant and Nootropic Agents
- The synthesis and evaluation of Schiff's bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents indicate that compounds with azetidinone structures may possess significant central nervous system (CNS) activity, offering insights into the development of new therapeutic agents for CNS disorders (Thomas et al., 2016).
Synthesis of N-Arylpyrimidin-2-amine Derivatives
- The creation of new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives using optimized Buchwald-Hartwig amination conditions highlights the versatility of pyrimidin-2-amine derivatives in synthesizing heterocyclic compounds, which could have various pharmaceutical and chemical applications (El-Deeb et al., 2008).
Corrosion Inhibition
- The use of benzylidene-pyrimidin-2-yl-amine derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution presents an interesting application of pyrimidine derivatives in industrial settings, particularly in protecting metals from corrosion (Ashassi-Sorkhabi et al., 2005).
Antihypertensive Activity
- Studies on 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives for their antihypertensive activity in rats suggest the therapeutic potential of pyrimidin-amine derivatives in managing hypertension, demonstrating the compound's role in lowering blood pressure to normotensive levels (Bennett et al., 1981).
Mechanism of Action
Target of Action
N-[1-(3,4-dichlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine is a potent inhibitor of the histone lysine demethylases KDM4 (JMJD2) and KDM5 (JARID1) . These enzymes play a crucial role in the regulation of gene expression by modulating the methylation status of histones .
Mode of Action
The compound interacts with its targets, KDM4 and KDM5, by binding to the Fe(II) in the active site of these enzymes . This interaction inhibits the demethylation process of histone lysine residues, thereby affecting the transcriptional activity of genes .
Biochemical Pathways
The inhibition of KDM4 and KDM5 by this compound affects the histone methylation pathways . This results in an altered gene expression profile, which can have downstream effects on various cellular processes, including cell proliferation, differentiation, and apoptosis .
Pharmacokinetics
It has been shown to demonstrate cellular permeability in the caco-2 assay , suggesting that it may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific genes affected by the altered histone methylation status. For instance, it has been shown to inhibit H3K9Me3 and H3K4Me3 demethylation in a cell-based assay , which can affect gene expression and ultimately influence cellular functions.
Properties
IUPAC Name |
(3,4-dichlorophenyl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4O/c15-11-2-1-9(5-12(11)16)14(21)20-6-10(7-20)19-13-3-4-17-8-18-13/h1-5,8,10H,6-7H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIFFVAWSLXTEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)Cl)Cl)NC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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